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N-acetyl-Met-Ala - 17351-39-2

N-acetyl-Met-Ala

Catalog Number: EVT-1516317
CAS Number: 17351-39-2
Molecular Formula: C27H46O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-acetyl-Methionine-Alanine is a compound formed by the acetylation of the amino acid methionine followed by the addition of alanine. This compound is of interest due to its role in various biochemical processes and potential applications in scientific research and industry.

Source

N-acetyl-Methionine-Alanine can be synthesized from its constituent amino acids, methionine and alanine, which are both naturally occurring in proteins. Methionine is an essential amino acid found in various dietary sources, while alanine is a non-essential amino acid prevalent in many proteins.

Classification

N-acetyl-Methionine-Alanine belongs to the class of N-acetylated amino acids. N-acetylation is a common post-translational modification that influences protein stability, function, and interactions. This compound can be classified under peptide derivatives due to its structure, which consists of two amino acids linked by a peptide bond.

Synthesis Analysis

Methods

The synthesis of N-acetyl-Methionine-Alanine typically involves two main steps:

  1. Acetylation of Methionine: Methionine is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-acetylmethionine.
  2. Coupling with Alanine: The N-acetylmethionine is then reacted with alanine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to facilitate the formation of the peptide bond between the two amino acids.

Technical Details

The reaction conditions must be carefully controlled, including temperature, pH, and concentration, to optimize yield and purity. Typically, reactions are carried out in organic solvents such as dichloromethane or dimethylformamide under inert conditions to prevent hydrolysis.

Molecular Structure Analysis

Structure

N-acetyl-Methionine-Alanine has a molecular formula of C₉H₁₉N₃O₃S. The structure features:

Chemical Reactions Analysis

Reactions

N-acetyl-Methionine-Alanine can participate in various chemical reactions typical for amino acids and peptides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  2. Transpeptidation: It may act as an acyl donor in peptide synthesis reactions, facilitating the formation of longer peptides.
  3. Reductive Cleavage: It can undergo reduction reactions where the sulfur atom may be oxidized or reduced depending on the reagents used.

Technical Details

The stability of N-acetyl-Methionine-Alanine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), allowing for detailed analysis of its reactivity and degradation pathways.

Mechanism of Action

Process

The biological significance of N-acetyl-Methionine-Alanine lies in its potential role as a substrate or intermediate in metabolic pathways involving methionine and alanine. It may influence protein synthesis by serving as a source of these amino acids during translation or post-translational modifications.

Data

Studies have shown that N-terminal acetylation, which includes compounds like N-acetyl-Methionine-Alanine, affects protein stability and function significantly, impacting cellular processes such as signaling and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: The melting point varies based on purity but generally falls within the range expected for similar acetylated amino acids.

Chemical Properties

  • Stability: Relatively stable under neutral pH but sensitive to extreme pH conditions.
  • Reactivity: Can undergo typical reactions associated with amino acids, including acylation and deacylation.

Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.

Applications

Scientific Uses

N-acetyl-Methionine-Alanine has potential applications in:

  1. Biochemical Research: Used as a model compound to study post-translational modifications and their effects on protein function.
  2. Pharmaceutical Development: Investigated for its role in drug design targeting metabolic pathways involving methionine.
  3. Animal Nutrition: Studies have indicated that derivatives like N-acetyl-L-methionine can enhance ruminal fermentation characteristics in livestock, improving nutrient utilization .
Biochemical Context of N-terminal Acetylation

N-terminal Protein Modifications: Mechanisms and Prevalence

N-terminal modifications represent a fundamental layer of post-translational regulation in eukaryotic cells. N-terminal acetylation (Nt-acetylation), one of the most prevalent modifications, affects approximately 80% of human proteins [4] [8]. This irreversible process occurs when N-terminal acetyltransferases (NATs) catalyze acetyl group transfer from acetyl-CoA to a protein's α-amino group. The resultant modification alters key physicochemical properties: charge neutralization (converting NH₃⁺ to NHCOCH₃), increased hydrophobicity, and enhanced steric bulk [4] [5]. For proteins initiating with methionine-alanine (Met-Ala) sequences, modification typically follows a two-step process: methionine aminopeptidase (MetAP) removal of the initiator methionine exposes the alanine residue, which then becomes the substrate for NAT-mediated acetylation. This generates the N-acetyl-Met-Ala moiety as a transient intermediate before the methionine removal, though some Met-Ala termini may retain methionine and become directly acetylated by NatC or NatE [1] [8].

The prevalence of Nt-acetylation correlates with biological complexity, occurring in >80% of yeast proteins and 80-90% of human proteins, but only 10-29% of bacterial and archaeal proteomes [8]. This modification plays critical roles in protein homeostasis, influencing degradation pathways via the Ac/N-end rule, protein-protein interactions, and subcellular localization [1] [5]. Notably, recent research reveals that Nt-acetylation often functions protectively by shielding proteins from ubiquitin ligase-mediated degradation, thereby promoting longevity and cellular fitness [1] [5].

Structural and Chemical Properties of N-acetyl-Met-Ala Sequences

The N-acetyl-Met-Ala sequence exhibits distinct structural and chemical features that influence protein behavior:

Table 1: Physicochemical Properties of N-acetyl-Met-Ala vs. Unmodified N-termini

PropertyN-acetyl-Met-AlaUnmodified Met-Ala
N-terminal ChargeNeutral (acetyl-blocked α-amine)Positive (free α-amine)
HydrophobicityIncreased (hydrophobic acetyl group + Met side chain)Lower (polar amine group)
Steric BulkSignificant (~89 g/mol added)Minimal
Hydrogen Bond CapacityAcetyl oxygen acts as H-bond acceptorAmine acts as H-bond donor
Backbone ConformationPotential restriction of φ/ψ anglesGreater flexibility

The acetyl group attached to methionine's α-amino group creates a hydrophobic patch that can influence protein folding dynamics and interaction surfaces [4]. The methionine side chain's thioether group (-SCH₃) contributes additional hydrophobicity and potential weak polar interactions. When incorporated into protein structures, this modified terminus may promote specific intramolecular interactions or participate in molecular recognition events. For example, the acetyl group can serve as a hydrogen bond acceptor, potentially stabilizing secondary structures like α-helices or β-turns near the N-terminus [8]. The overall hydrophobicity of the acetyl-methionine moiety is comparable to N-acetyl-L-methionine (logP ≈ -0.885 [9]), creating a microenvironment that can shield adjacent residues from solvent exposure.

Role of Methionine Aminopeptidases in Exposing N-terminal Alanine

Methionine aminopeptidases (MetAPs) are essential metalloenzymes responsible for the co-translational removal of the initiator methionine (iMet) from nascent polypeptide chains. This cleavage is a prerequisite for the Nt-acetylation of alanine and other penultimate residues in Met-Ala sequences:

  • Enzymatic Mechanism: MetAPs belong to the dimetallohydrolase family (clan MG) and typically utilize a dinuclear metal center (Co²⁺, Mn²⁺, Fe²⁺, or Zn²⁺ depending on organism and isoform) for catalysis [3] [10]. The enzyme recognizes iMet when the penultimate residue has a small radius of gyration (Gly, Ala, Ser, Thr, Cys, Pro, Val). The catalytic mechanism involves nucleophilic attack by a metal-bridging hydroxide on the methionine carbonyl carbon, resulting in peptide bond cleavage [10].

  • Isoforms and Specificity: Eukaryotes possess two MetAP isoforms:

  • MetAP1: A 42 kDa enzyme implicated in cell cycle progression, particularly G₂/M phase transition [7]
  • MetAP2: A 67 kDa enzyme with roles in angiogenesis and protein synthesis regulation through interaction with eukaryotic initiation factor 2α (eIF-2α) [10]Both isoforms exhibit activity toward Met-Ala sequences, with MetAP2 showing broader substrate tolerance [7] [10].
  • Cellular Coordination: MetAP activity is spatially and temporally coordinated with NAT activity at the ribosomal exit tunnel. For Met-Ala sequences, efficient MetAP cleavage exposes the alanine residue, making it accessible for subsequent acetylation by NatA [4] [8]. Genetic deletion of MetAPs leads to retention of iMet and potential mistargeting to alternative NATs like NatC or NatE, which acetylate methionine followed by alanine without its removal [1] [4].

Classification of N-terminal Acetyltransferases (NATs) and Substrate Specificity

NATs are classified into distinct complexes based on subunit composition and substrate specificity. The acetylation of Met-Ala sequences involves precise recognition rules:

Table 2: Human N-terminal Acetyltransferase Complexes and Substrate Recognition

NAT ComplexCatalytic SubunitSubstrate SpecificityMet-Ala Processing
NatANAA10-NAA15-HYPKSmall residues (A-, S-, T-, C-, V-, G-)Acetylates Ala exposed after Met removal
NatBNAA20-NAA25Methionine followed by acidic/hydrophilic residues (MD-, ME-, MQ-)Not a substrate
NatCNAA30-NAA35-NAA38Methionine followed by hydrophobic residues (ML-, MI-, MF-, MW-, MV-, MM-)Acetylates Met-Ala if Met retained
NatENAA50 (+NatA complex)Broad specificity (M-S/T/A/V/L/I/F/Y/K-)Can acetylate Met-Ala if Met retained
NatFNAA60Transmembrane proteins with hydrophobic N-terminiMay acetylate Met-Ala in transmembrane proteins

For sequences beginning with Met-Ala:

  • The predominant pathway involves MetAP cleavage followed by NatA-mediated acetylation of the exposed alanine [4]. NatA recognizes the small Ala side chain through a well-defined binding pocket in NAA10, utilizing auxiliary subunits (NAA15, HYPK) for ribosomal anchoring and activity modulation [4] [8].
  • Alternative acetylation pathways may occur if MetAP access is sterically hindered or delayed. NatC and NatE can recognize and acetylate the methionine of Met-Ala sequences without prior removal, generating N-acetyl-Met-Ala termini [1] [4]. This occurs when the Met-Ala sequence adopts conformations that prevent efficient MetAP access.
  • Functional Consequences: Acetylation by different NATs leads to distinct biological outcomes. NatA acetylation of Ala creates a substrate potentially susceptible to the Ac/N-end rule pathway under specific conditions, while NatC acetylation of Met-Ala protects against degradation by the Arg/N-degron pathway mediated by UBR4-KCMF1 ubiquitin ligases [1]. The UBR4-KCMF1 complex specifically recognizes unacetylated N-terminal methionine followed by hydrophobic residues like alanine, making NatC acetylation a critical protective modification [1] [5].

Properties

CAS Number

17351-39-2

Product Name

N-acetyl-Met-Ala

Molecular Formula

C27H46O7

Synonyms

N-acetyl-Met-Ala

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